(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride
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Overview
Description
(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the 4-Chlorophenylmethyl Group: The 4-chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction using a 4-chlorobenzyl halide.
Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylmethyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S)-N-[(4-fluorophenyl)methyl]pyrrolidin-3-amine dihydrochloride
- (3S)-N-[(4-bromophenyl)methyl]pyrrolidin-3-amine dihydrochloride
- (3S)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride
Uniqueness
(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and interactions compared to its analogs with different substituents, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H17Cl3N2 |
---|---|
Molecular Weight |
283.6 g/mol |
IUPAC Name |
(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;;/h1-4,11,13-14H,5-8H2;2*1H/t11-;;/m0../s1 |
InChI Key |
VWTABTNDAJLYCZ-IDMXKUIJSA-N |
Isomeric SMILES |
C1CNC[C@H]1NCC2=CC=C(C=C2)Cl.Cl.Cl |
Canonical SMILES |
C1CNCC1NCC2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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